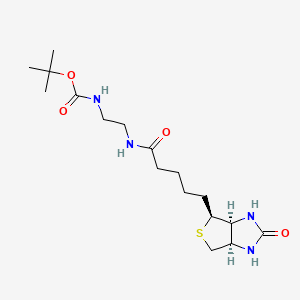

N-Boc-Biotinylethylenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O4S/c1-17(2,3)25-16(24)19-9-8-18-13(22)7-5-4-6-12-14-11(10-26-12)20-15(23)21-14/h11-12,14H,4-10H2,1-3H3,(H,18,22)(H,19,24)(H2,20,21,23)/t11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUNEHFEIXQVDG-OBJOEFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652484 | |

| Record name | tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225797-46-6 | |

| Record name | tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Application of N-Boc-Biotinylethylenediamine in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-Biotinylethylenediamine is a versatile biochemical reagent that serves as a valuable tool for the biotinylation of molecules of interest. Its unique structure, featuring a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a stable ethylenediamine (B42938) spacer, and a temporary tert-butyloxycarbonyl (Boc) protecting group, allows for a controlled and targeted conjugation process. This guide provides a comprehensive overview of the core applications, experimental protocols, and technical considerations for utilizing this compound in a variety of biochemical contexts, including protein and peptide labeling, affinity chromatography, and the development of targeted drug delivery systems.

The primary utility of this compound lies in its ability to introduce a biotin label to molecules containing a reactive carboxyl group. The Boc protecting group masks a primary amine, preventing its reactivity until its desired use. Upon removal of the Boc group under acidic conditions, a reactive primary amine is exposed. This amine can then be covalently linked to a carboxyl group on a target molecule, such as a protein, peptide, or functionalized nanoparticle, typically through the use of carbodiimide (B86325) chemistry (e.g., EDC/NHS). This process effectively tethers the biotin molecule to the target, enabling its subsequent detection, purification, or immobilization.

Core Applications in Biochemistry

The principal applications of this compound stem from the remarkably strong and specific interaction between biotin and avidin or streptavidin (K_d ≈ 10⁻¹⁵ M). This interaction forms the basis for numerous detection and purification techniques.

-

Protein and Peptide Biotinylation: The most common application is the covalent attachment of biotin to proteins and peptides. This is particularly useful for molecules where labeling primary amines (e.g., lysine (B10760008) residues) could interfere with their biological activity. By targeting carboxyl groups (aspartic acid, glutamic acid, or the C-terminus), a more functionally conservative biotinylation can often be achieved.

-

Affinity Chromatography: Biotinylated molecules can be efficiently captured and purified from complex mixtures using streptavidin- or avidin-immobilized resins. This technique is widely used for the isolation of specific proteins, protein complexes, and other biomolecules.

-

Immunoassays: Biotinylated antibodies or antigens are integral components of various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. The biotin-streptavidin interaction provides a highly sensitive method for detecting and quantifying target molecules.

-

Drug Delivery and Targeting: The biotin moiety can serve as a targeting ligand to deliver drugs or imaging agents to cells or tissues that overexpress biotin receptors. This compound can be used to functionalize nanoparticles or drug carriers with biotin for this purpose.

-

Surface Immobilization: Biomolecules can be biotinylated and then immobilized on streptavidin-coated surfaces, such as microplates, biosensors, or microarrays, for a variety of binding and interaction studies.

Data Presentation

While specific quantitative data for the efficiency of this compound is not extensively published in a comparative format, the following table summarizes typical efficiencies for related biotinylation and deprotection reactions, which can serve as a general guideline. Researchers should empirically determine the optimal conditions for their specific application.

| Parameter | Typical Value/Range | Notes |

| N-Boc Deprotection Yield | >90% | Highly dependent on the substrate and reaction conditions. Can be near quantitative with appropriate acid and scavengers. |

| EDC/NHS Coupling Efficiency | 50-80% | Varies significantly with the nature of the protein/peptide, buffer conditions, and stoichiometry of reagents. |

| In Vitro Biotinylation Efficiency | 70-95% | Refers to the percentage of target molecules that are successfully biotinylated. |

| In Situ Biotinylation Efficiency | ~75% | Biotinylation that occurs within a cellular context, which can be less efficient than in vitro reactions. |

| Recovery from Streptavidin Resin | Quantitative under harsh elution | Elution of biotinylated molecules from streptavidin typically requires denaturing conditions due to the high-affinity interaction. |

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental steps involving this compound.

Protocol 1: Deprotection of this compound to Yield Biotinylethylenediamine

This protocol describes the removal of the Boc protecting group to generate the reactive primary amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anisole (B1667542) or thioanisole (B89551) (scavenger)

-

Nitrogen or Argon gas

-

Rotary evaporator

-

Diethyl ether (cold)

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Add a scavenger, such as anisole or thioanisole (typically 5-10% v/v), to the solution. This is to prevent side reactions with the tert-butyl cation that is generated during deprotection.

-

Under a nitrogen or argon atmosphere, slowly add TFA to the solution. A common concentration is 25-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the TFA and DCM by rotary evaporation.

-

Precipitate the deprotected product, Biotinylethylenediamine trifluoroacetate (B77799) salt, by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

-

Dry the product under vacuum. The resulting Biotinylethylenediamine is now ready for conjugation.

Protocol 2: Conjugation of Biotinylethylenediamine to a Carboxyl-Containing Protein using EDC/NHS Chemistry

This protocol details the covalent linkage of the deprotected Biotinylethylenediamine to a protein's carboxyl groups.

Materials:

-

Biotinylethylenediamine (from Protocol 1)

-

Protein with accessible carboxyl groups

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Desalting column or dialysis cassette

Procedure:

-

Dissolve the protein to be biotinylated in the Activation Buffer.

-

Freshly prepare solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

-

Add EDC and NHS to the protein solution. A typical molar excess is 10-20 fold of each reagent over the protein concentration. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Immediately add a 20-50 fold molar excess of Biotinylethylenediamine (dissolved in Coupling Buffer) to the activated protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15 minutes.

-

Remove excess, unreacted biotinylation reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

The biotinylated protein is now ready for use. The efficiency of biotinylation can be assessed using methods such as the HABA assay, mass spectrometry, or a Western blot with streptavidin-HRP.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical transformations and a typical experimental workflow.

N-Boc-Biotinylethylenediamine: A Technical Guide to Commercial Sources and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-Biotinylethylenediamine, a key reagent for biotinylation in various research and drug development applications. This document details its commercial availability, key technical specifications, and provides detailed experimental protocols for its use in creating stable bioconjugates.

Introduction to this compound

This compound is a versatile linker molecule that incorporates a biotin (B1667282) moiety for detection or purification, a stable ethylenediamine (B42938) spacer, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group masks a primary amine, allowing for controlled, sequential conjugations. This reagent is particularly valuable for introducing a biotin label to a molecule and subsequently using the deprotected amine to conjugate to another molecule, for instance, to a protein, peptide, or drug molecule.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound (CAS No. 225797-46-6). The following table summarizes the technical specifications from several prominent vendors to facilitate selection based on research needs.

| Supplier | Product Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |

| MedChemExpress | HY-W546498 | >98% | C₁₇H₃₀N₄O₄S | 386.51 | Room temperature in continental US; may vary elsewhere.[1] |

| Immunomart | TYD-01208 | Not specified | C₁₇H₃₀N₄O₄S | 386.51 | -20°C[2] |

| Nanjing Bike Biotechnology | Not specified | Not specified | C₁₇H₃₀N₄O₄S | 386.51 | Not specified |

| BroadPharm | BP-40760 | Not specified | C₁₇H₃₀N₄O₄S | 386.51 | -20°C |

Note: Purity and other specifications can vary by lot. It is recommended to consult the supplier's certificate of analysis for the most accurate information.

Experimental Protocols

The use of this compound typically involves a three-stage process:

-

Biotinylation: Attachment of the this compound to a target molecule.

-

Boc Deprotection: Removal of the Boc protecting group to expose the primary amine.

-

Conjugation: Coupling of the deprotected biotinylated molecule to a second molecule.

General Biotinylation of a Primary Amine

This protocol describes the biotinylation of a primary amine on a target molecule using an activated ester of this compound.

Materials:

-

Target molecule with a primary amine

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Activation of this compound:

-

Dissolve this compound and an equimolar amount of NHS in anhydrous DMF or DCM.

-

Add 1.1 molar equivalents of EDC or DCC to the solution.

-

Stir the reaction at room temperature for 4-12 hours to form the NHS ester.

-

-

Biotinylation Reaction:

-

Dissolve the target molecule in the reaction buffer.

-

Add the activated this compound-NHS ester to the target molecule solution. A molar excess (3-10 fold) of the biotinylating reagent is typically used.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purify the biotinylated product to remove unreacted biotinylating reagent and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

-

Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected biotinylated molecule

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (B28343) (for azeotropic removal of TFA)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected biotinylated molecule in a solution of 50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, remove the TFA and DCM under reduced pressure.

-

To ensure complete removal of residual TFA, add toluene and evaporate under reduced pressure. Repeat this step 2-3 times.

-

Neutralize the resulting amine salt by dissolving the residue in an appropriate solvent and washing with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected biotinylated molecule.

Conjugation to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the coupling of the deprotected, amine-containing biotinylated molecule to a molecule containing a carboxylic acid.

Materials:

-

Deprotected, amine-containing biotinylated molecule

-

Molecule with a carboxylic acid group

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine (B1172632) or an amine-containing buffer)

-

Purification system

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the molecule containing the carboxylic acid in the Activation Buffer.

-

Add EDC (e.g., 2-10 mM) and Sulfo-NHS (e.g., 5-25 mM) to the solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Conjugation Reaction:

-

Immediately add the deprotected, amine-containing biotinylated molecule to the activated carboxyl solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching solution.

-

Purify the final biotinylated conjugate using an appropriate method to remove unreacted molecules and byproducts.

-

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for the biotinylation of a primary amine.

Caption: Workflow for Boc deprotection and subsequent conjugation.

Caption: Principle of biotin-avidin interaction for detection and purification.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Boc-Biotinylethylenediamine as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-Biotinylethylenediamine serves as a fundamental building block in the field of bioconjugation, enabling the attachment of a biotin (B1667282) moiety to various molecules of interest, such as proteins, peptides, nucleic acids, and small molecule drugs. The core utility of this linker lies in the extraordinarily high affinity of biotin for streptavidin and avidin (B1170675) (Kd ≈ 10-15 M), a principle that is widely exploited for detection, purification, and targeted delivery applications. The linker itself, composed of an ethylenediamine (B42938) spacer, provides a short, flexible connection that minimizes steric hindrance between the biotin and the conjugated biomolecule. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is a key feature, allowing for a controlled, stepwise conjugation strategy. This guide provides a detailed overview of the mechanism of action of this compound, including its chemical activation, conjugation methodologies, and applications in research and drug development.

Core Mechanism of Action

The mechanism of action of this compound as a linker can be dissected into three key stages:

-

Deprotection of the Boc Group: The this compound is supplied with its terminal primary amine protected by a Boc group. This protecting group is stable under many reaction conditions but can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA). The deprotection step yields a free primary amine, rendering the biotin linker reactive towards a variety of functional groups.

-

Conjugation to the Target Molecule: The newly exposed primary amine on the biotin-ethylenediamine linker is nucleophilic and can be covalently coupled to a target molecule. A common and efficient method for this conjugation is the reaction with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group on the target molecule. This reaction forms a stable amide bond, securely linking the biotin moiety to the molecule of interest.

-

Biotin-Streptavidin Recognition: Once conjugated, the biotinylated molecule can be specifically recognized by streptavidin or avidin. This highly specific and robust interaction is the cornerstone of its utility. In drug delivery, for instance, if a cancer cell overexpresses a biotin receptor, a biotinylated drug can be targeted to that cell. In laboratory applications, this interaction is used for the highly selective capture and purification of the biotinylated molecule from a complex mixture.

Experimental Protocols

Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free amine of biotinylethylenediamine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per gram of the compound).

-

Add TFA to the solution. A common ratio is 1:1 (v/v) of DCM to TFA, or a 25% TFA solution in DCM.[1]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

-

Dissolve the crude residue in a suitable organic solvent like ethyl acetate (B1210297) or DCM.

-

Wash the organic solution with saturated aqueous NaHCO3 solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected biotinylethylenediamine. The product is typically used in the next step without further purification.

Conjugation of Biotinylethylenediamine to an NHS-Activated Protein

This protocol outlines the conjugation of the deprotected biotin linker to a protein that has been activated with an NHS ester.

Materials:

-

Deprotected biotinylethylenediamine (from the previous protocol)

-

NHS-activated protein

-

Conjugation buffer (e.g., 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis tubing or desalting column

Procedure:

-

Dissolve the NHS-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the deprotected biotinylethylenediamine in the conjugation buffer.

-

Add the biotinylethylenediamine solution to the protein solution. A molar excess of the biotin linker (e.g., 10- to 50-fold) is typically used to ensure efficient conjugation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with any unreacted NHS esters.

-

Incubate for an additional 30 minutes at room temperature.

-

Purify the biotinylated protein from excess, unreacted biotin linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

Quantification of Biotinylation using the HABA Assay

The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a colorimetric method to determine the degree of biotinylation.[2][3][4][5]

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (purified)

-

Biotin standards of known concentration

-

Spectrophotometer

Procedure:

-

Prepare a standard curve using the biotin standards.

-

Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500).

-

Add a known amount of the biotinylated protein sample to the cuvette and mix well.

-

Measure the absorbance at 500 nm again after the reading stabilizes. The absorbance will decrease as biotin displaces HABA from avidin.

-

The change in absorbance is used to calculate the concentration of biotin in the sample by comparing it to the standard curve.

-

The moles of biotin per mole of protein can then be calculated.

Data Presentation

The efficiency of biotinylation and the stability of the resulting conjugate are critical parameters. The following tables provide representative data for a typical biotinylation experiment.

Table 1: Biotinylation Efficiency Determined by HABA Assay

| Sample | Protein Concentration (mg/mL) | Moles of Protein | ΔA500 | Moles of Biotin | Moles of Biotin per Mole of Protein |

| Biotinylated Antibody | 2.0 | 1.33 x 10-8 | 0.25 | 8.0 x 10-8 | 6.0 |

| Unlabeled Antibody | 2.0 | 1.33 x 10-8 | 0.01 | N/A | N/A |

Note: Data is hypothetical and for illustrative purposes. Actual results will vary depending on the protein and reaction conditions.

Table 2: Stability of the Biotin-Protein Amide Bond

| Condition | Incubation Time (days) | % Intact Conjugate |

| PBS, pH 7.4, 4°C | 30 | >98% |

| PBS, pH 7.4, 37°C | 7 | ~95% |

| Human Serum, 37°C | 7 | ~90% |

Note: The amide bond formed is generally very stable under physiological conditions.[6][7][8]

Mandatory Visualization

Caption: Experimental workflow for biotinylation.

Caption: Biotin-mediated targeted drug delivery.

References

- 1. Boc Deprotection - TFA [commonorganicchemistry.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group in Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. Biotinylation, the covalent attachment of biotin (B1667282) to proteins, nucleic acids, or other molecules, is a cornerstone technique for detection, purification, and immobilization. While a plethora of biotinylation reagents exist, those incorporating the tert-butoxycarbonyl (Boc) protecting group offer a unique level of control, enabling sequential and site-specific modifications. This technical guide provides a comprehensive overview of the chemistry, applications, and methodologies surrounding Boc-protected biotinylation reagents, empowering researchers to leverage this powerful tool in their experimental designs.

The Chemistry of the Boc Protecting Group in Biotinylation

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for primary and secondary amines in organic synthesis. Its utility in biotinylation reagents stems from its ability to mask a reactive amine, preventing it from participating in unwanted side reactions. This temporary protection allows for a two-step labeling strategy, providing greater control over the conjugation process.

Mechanism of Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate (B1207046).

Mechanism of Deprotection: The key advantage of the Boc group is its lability under acidic conditions. Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), cleaves the carbamate bond. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutene gas. The resulting carbamic acid readily decarboxylates to liberate the free amine. This deprotection is typically rapid and efficient, occurring under conditions that are generally mild enough to preserve the integrity of most biomolecules.

Boc-protected biotinylation reagents typically incorporate the Boc group on a primary amine located on a spacer arm attached to the biotin molecule. This design allows for the initial attachment of the biotin moiety to a target via a different reactive group (e.g., an N-hydroxysuccinimide ester), followed by the selective removal of the Boc group to reveal a new reactive site for further conjugation.

Quantitative Data on Biotinylation Reagents

The efficiency of biotinylation is a critical parameter in experimental design. While direct, side-by-side quantitative comparisons of Boc-protected versus non-protected biotinylation reagents are not extensively documented in readily available literature, the yields of synthesis for the foundational components are well-established. The efficiency of the subsequent biotinylation step is influenced by factors such as protein concentration, buffer composition, and the molar ratio of the reagent to the protein.

| Reagent Synthesis Step | Reactants | Product | Typical Yield (%) | Reference |

| Biotin-NHS Ester Synthesis | Biotin, N,N′-Disuccinimidyl carbonate, Triethylamine | Biotin-NHS Ester | 98 | [1] |

| Boc-Amine Intermediate Synthesis | Diamine, Boc Anhydride | Mono-Boc-protected Diamine | 34 | [2] |

| Boc-Biotin Conjugate Synthesis | Biotin-NHS, Mono-Boc-protected Diamine | Boc-Amine-Biotin | Not explicitly stated | [2] |

| Boc-Biotin-NHS Ester Synthesis | Diacid-Biotin Conjugate, N,N′-Disuccinimidyl carbonate | Boc-Biotin-NHS Ester | 64-66 | [1] |

Note: The yields for protein biotinylation reactions using NHS esters typically result in the incorporation of 3-12 biotin molecules per antibody, depending on the reaction conditions.[3] The efficiency of the initial biotinylation step using a Boc-protected NHS ester is expected to be comparable to its non-protected counterpart under similar conditions. The critical factor for the overall yield of a two-step process is the efficiency of both the initial labeling and the subsequent deprotection and secondary conjugation steps.

Experimental Protocols

Synthesis of a Boc-Protected Biotinylation Reagent: Boc-NH-PEG-Biotin

This protocol describes the synthesis of a Boc-protected, amine-reactive biotinylation reagent with a polyethylene (B3416737) glycol (PEG) spacer.

Materials:

-

Biotin

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Mono-Boc-protected PEG-diamine

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Biotin: Dissolve biotin (1 eq) and NHS (1.1 eq) in anhydrous DMF. Add DCC (1.1 eq) and stir the reaction mixture at room temperature for 12 hours.

-

Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with a small amount of DMF.

-

Conjugation with Boc-PEG-Amine: To the filtrate containing the activated Biotin-NHS ester, add a solution of mono-Boc-protected PEG-diamine (1 eq) in DMF. Stir the reaction at room temperature for 24 hours.

-

Work-up: Remove the DMF under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to obtain pure Boc-NH-PEG-Biotin.

Two-Step Labeling of Cell Surface Proteins

This protocol outlines a general procedure for the sequential labeling of cell surface proteins using a Boc-protected, NHS-activated biotinylation reagent.

Materials:

-

Adherent cells in culture

-

Phosphate-buffered saline (PBS), pH 8.0, ice-cold

-

Boc-biotin-NHS ester reagent

-

Anhydrous DMSO

-

Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)

-

Deprotection solution (e.g., 50% TFA in DCM, freshly prepared)

-

Neutralization buffer (e.g., 5% DIPEA in DCM)

-

Secondary labeling reagent (e.g., a fluorescent dye-NHS ester)

-

Lysis buffer

-

Streptavidin-agarose beads

Procedure:

Step 1: Initial Biotinylation

-

Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

-

Prepare a stock solution of the Boc-biotin-NHS ester in anhydrous DMSO.

-

Dilute the stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.5-1 mg/mL).

-

Incubate the cells with the biotinylation solution for 30 minutes on ice with gentle agitation.

-

Remove the biotinylation solution and quench the reaction by washing the cells three times with ice-cold quenching buffer.

Step 2: Boc Deprotection

-

Wash the cells twice with ice-cold PBS.

-

Carefully add the freshly prepared deprotection solution to the cells and incubate for 10-20 minutes at room temperature. Caution: TFA is highly corrosive.

-

Remove the deprotection solution and immediately wash the cells three times with ice-cold DCM to remove residual TFA.

-

Neutralize the cells by washing three times with neutralization buffer.

-

Wash the cells three times with ice-cold PBS.

Step 3: Secondary Labeling

-

Prepare a solution of the secondary labeling reagent (e.g., fluorescent dye-NHS ester) in PBS (pH 8.0).

-

Incubate the cells with the secondary labeling solution for 30 minutes on ice.

-

Quench the reaction by washing three times with quenching buffer.

Step 4: Lysis and Analysis

-

Lyse the cells using an appropriate lysis buffer.

-

The biotinylated and secondarily labeled proteins can now be analyzed, for example, by affinity purification using streptavidin beads followed by SDS-PAGE and fluorescence imaging.

Visualizing Workflows and Pathways

The strategic use of Boc-protected biotinylation reagents enables sophisticated experimental designs. Below are Graphviz diagrams illustrating key logical workflows.

Conclusion

Boc-protected biotinylation reagents represent a sophisticated class of tools for the controlled modification of biomolecules. By providing a mechanism for the temporary masking of a reactive amine, these reagents facilitate sequential and site-specific labeling strategies that are not possible with conventional, single-step biotinylation methods. This in-depth guide has provided the foundational chemical principles, available quantitative data, detailed experimental protocols, and logical workflows to empower researchers in the effective application of Boc-protected biotinylation reagents. The ability to perform multi-step conjugations opens up new avenues for the design of complex bioconjugates, the study of protein-protein interactions, and the development of novel therapeutic and diagnostic agents. As the demand for more precise and versatile bioconjugation techniques grows, the strategic use of protecting groups like Boc will undoubtedly continue to play a pivotal role in advancing the frontiers of chemical biology and drug discovery.

References

A Technical Guide to Biotinylation for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotinylation

Biotinylation is a powerful and widely used biochemical technique that involves the covalent attachment of biotin (B1667282), a small water-soluble vitamin (Vitamin B7), to a protein or other macromolecule.[1][2][3] This process is invaluable in various scientific disciplines, including molecular biology, biochemistry, and proteomics, due to the remarkably strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin.[1][2][3][4] This interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, is one of the strongest known non-covalent biological interactions.[3][5] The small size of the biotin molecule (244.31 g/mol ) allows it to be conjugated to proteins often without significantly altering their biological function.[2][4]

The versatility of biotinylation has led to its adoption in a myriad of applications within research and drug development.[6] These include the detection and quantification of proteins in assays like ELISA and Western blotting, affinity purification of proteins from complex mixtures, cell surface labeling, and studying protein-protein interactions.[1][5][7] In the pharmaceutical industry, biotinylation is instrumental in drug discovery for screening target interactions, enhancing drug delivery to specific cells, and in the development of sensitive diagnostic assays.[1][6][7][][9]

This guide provides an in-depth overview of the core principles of biotinylation, a comparison of common labeling chemistries, detailed experimental protocols, and applications relevant to researchers and professionals in drug development.

Biotinylation Chemistries and Reagents

The choice of biotinylation reagent is critical and depends on the target protein and the desired experimental outcome. Reagents are designed with a reactive group that targets a specific functional group on the protein, a spacer arm, and the biotin moiety itself.[10] The spacer arm is important as it can reduce steric hindrance and improve the accessibility of the biotin to avidin or streptavidin.[4][10]

There are two primary approaches to protein biotinylation: chemical and enzymatic.[1][2]

Chemical Biotinylation

Chemical biotinylation involves the use of reactive biotin derivatives that form covalent bonds with specific amino acid side chains.[2][4] This method is generally straightforward but can result in random labeling at multiple sites on the protein.[2]

Targeting Primary Amines (Lysine, N-terminus): This is the most common approach due to the abundance of lysine (B10760008) residues and the N-terminal alpha-amine on most proteins.[5][11] N-hydroxysuccinimide (NHS) esters of biotin are widely used for this purpose, reacting with primary amines at a slightly alkaline pH (7.2-8.5) to form stable amide bonds.[2][12][13][14][15]

Targeting Sulfhydryls (Cysteine): This method is more specific than amine labeling as free sulfhydryl groups are less common in proteins.[4][5] Maleimide-activated biotin reagents are typically used, which react with free sulfhydryls at a neutral pH (6.5-7.5) to form a stable thioether bond.[16][17] If the protein of interest does not have free sulfhydryls, disulfide bonds can be reduced to generate them.[5][17]

Targeting Carboxyl Groups (Aspartic Acid, Glutamic Acid, C-terminus): Carboxyl groups can be targeted using a carbodiimide (B86325) crosslinker like EDC, which activates the carboxyl group to react with an amine-containing biotin derivative.[4] This reaction is typically performed at a slightly acidic pH (4.5-5.5).[4]

Targeting Glycoproteins: The carbohydrate moieties of glycoproteins can be oxidized with sodium periodate (B1199274) to create reactive aldehyde groups, which can then be labeled with biotin hydrazide.[18]

Enzymatic Biotinylation

Enzymatic biotinylation offers site-specific labeling, which is crucial when random chemical modification could compromise protein function.[1][2][3] This method utilizes the E. coli biotin ligase, BirA, which recognizes a specific 15-amino acid sequence known as the AviTag (GLNDIFEAQKIEWHE).[4][19] The target protein is genetically engineered to include the AviTag, and BirA then catalyzes the covalent attachment of biotin to the specific lysine residue within this tag.[4][19] This results in a homogeneously biotinylated protein with a 1:1 stoichiometry of biotin to protein.[20]

Comparison of Common Biotinylation Reagents

| Reagent Type | Target Functional Group | Optimal pH | Advantages | Disadvantages |

| NHS-Ester Biotin | Primary Amines (-NH₂) | 7.2 - 8.5 | High reactivity, wide availability. | Can inactivate proteins if primary amines are in the active site; random labeling.[11][12] |

| Sulfo-NHS-Ester Biotin | Primary Amines (-NH₂) | 7.2 - 8.5 | Water-soluble, allowing for reaction in aqueous buffers without organic solvents.[14] | Same as NHS-Ester Biotin. |

| Maleimide-Biotin | Sulfhydryls (-SH) | 6.5 - 7.5 | More specific than amine labeling; stable thioether bond.[16][17] | Requires free sulfhydryl groups, which may necessitate a reduction step.[5][17] |

| Biotin Hydrazide | Aldehydes (from oxidized carbohydrates) | 4.5 - 5.5 | Specific for glycoproteins. | Requires an oxidation step which could potentially damage the protein. |

| EDC with Amine-Biotin | Carboxyls (-COOH) | 4.5 - 5.5 | Targets acidic residues. | Requires a two-step reaction; potential for cross-linking.[4] |

| BirA Enzyme/AviTag | Specific Lysine in AviTag | 7.0 - 8.0 | Site-specific, 1:1 labeling, preserves protein function.[3][19] | Requires genetic modification of the target protein. |

Experimental Protocols

Protocol 1: Biotinylation of a Protein using an NHS-Ester Reagent

This protocol describes the general procedure for labeling a protein with an amine-reactive biotinylation reagent.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

-

NHS-ester biotin reagent (e.g., NHS-LC-Biotin)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the biotinylation reaction.[13][14] If necessary, perform a buffer exchange.

-

Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[21] The NHS-ester is moisture-sensitive and will hydrolyze in aqueous solutions.[13][14]

-

Biotinylation Reaction:

-

Calculate the required amount of biotin reagent to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[21]

-

Add the calculated volume of the biotin stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[21]

-

-

Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[12] Incubate for an additional 15-30 minutes at room temperature.[12]

-

Purification: Remove excess, unreacted biotin from the biotinylated protein using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[12][21]

-

Quantification of Biotinylation (Optional but Recommended): Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a streptavidin gel-shift assay.[4]

Protocol 2: Biotinylation of a Protein using a Maleimide Reagent

This protocol outlines the procedure for labeling a protein with a sulfhydryl-reactive biotinylation reagent.

Materials:

-

Protein of interest containing free sulfhydryl groups (1-10 mg/mL in a sulfhydryl-free buffer, e.g., PBS, pH 7.2)

-

Maleimide-biotin reagent

-

Anhydrous DMSO

-

(Optional) Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced.

-

Desalting column for purification

Procedure:

-

Protein Preparation: The protein must be in a buffer at pH 6.5-7.5.[17][18] If the protein has no free sulfhydryls, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[16] Immediately remove the reducing agent using a desalting column before proceeding.[18]

-

Biotin Reagent Preparation: Prepare a stock solution of the maleimide-biotin reagent in anhydrous DMSO (e.g., 5-10 mg/mL) immediately before use.[22]

-

Biotinylation Reaction:

-

Purification: Remove the unreacted maleimide-biotin by passing the reaction mixture through a desalting column.[22]

Visualizing Biotinylation Workflows and Principles

Applications in Drug Development and Research

Biotinylation is a cornerstone technique in modern biological research and pharmaceutical development.[6]

-

Immunoassays: Biotinylated antibodies are extensively used in ELISA, Western blotting, and immunohistochemistry to detect and quantify target proteins with high sensitivity.[3][7] The biotin-streptavidin system allows for signal amplification, leading to improved detection limits.[7]

-

Affinity Purification: Biotinylated proteins or antibodies can be used to isolate their binding partners from complex biological samples.[1] The biotinylated "bait" is incubated with the sample, and the resulting complex is captured on an avidin or streptavidin-coated solid support.

-

Cell Surface Labeling: Membrane-impermeable biotinylation reagents can be used to label proteins on the surface of living cells.[1][23][24] This allows for the study of cell surface protein expression, trafficking, and interactions.

-

Drug Discovery and Screening: Biotinylated drug targets can be immobilized on a surface to screen for small molecules or biological drugs that bind to them.[1][6] This is a common strategy in high-throughput screening campaigns.

-

Targeted Drug Delivery: The biotin-avidin system can be exploited for targeted drug delivery.[][9] For instance, a drug can be conjugated to biotin, and an antibody targeting a specific cell type can be conjugated to avidin. This allows for the specific delivery of the drug to the target cells, potentially reducing off-target effects.[]

Conclusion

Biotinylation is a robust and versatile technique for labeling proteins and other macromolecules. The strength and specificity of the biotin-avidin/streptavidin interaction have made it an indispensable tool in both basic research and the development of new therapeutics and diagnostics. A thorough understanding of the different biotinylation chemistries and careful optimization of the labeling protocol are essential for achieving reliable and reproducible results. This guide provides a solid foundation for researchers and drug development professionals to effectively implement biotinylation strategies in their work.

References

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 4. Biotinylation - Wikipedia [en.wikipedia.org]

- 5. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Biotinylation: Transforming Precision and Efficiency in Drug Development and Diagnostics - KanBo [kanboapp.com]

- 7. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]

- 9. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 10. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. biotium.com [biotium.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]

- 20. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. proteochem.com [proteochem.com]

- 22. docs.aatbio.com [docs.aatbio.com]

- 23. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]

The Strategic Spacer: Unveiling the Critical Role of Ethylenediamine in Biotinylation Reagents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the covalent attachment of biotin (B1667282) to molecules such as proteins, nucleic acids, and antibodies, is a cornerstone technique in modern life sciences and drug development. The exceptionally strong and specific non-covalent interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the order of 10⁻¹⁵ M) provides a versatile and robust tool for detection, purification, and immobilization of biomolecules.[1][2] The success of these applications, however, often hinges on a seemingly minor component of the biotinylation reagent: the spacer arm. This guide delves into the crucial role of the spacer arm, with a specific focus on the ethylenediamine (B42938) spacer, providing a technical overview of its function, applications, and the methodologies for its use.

The Core Problem: Steric Hindrance

The biotin-binding pocket of avidin and streptavidin is situated approximately 9 Å below the protein's surface.[3] This recessed location can create significant steric hindrance when a biotin molecule is directly attached to a large biomolecule, impeding its ability to efficiently enter and bind within the pocket.[3] This hindrance can dramatically reduce the sensitivity and efficiency of detection and purification assays. The solution to this problem lies in the incorporation of a spacer arm, a chemical linker that positions the biotin moiety at a distance from the target molecule, thereby granting it unrestricted access to the binding site on avidin or streptavidin.[3]

The Function of the Spacer Arm

The spacer arm is a critical determinant of the efficacy of a biotinylation reagent. Its primary functions are to:

-

Mitigate Steric Hindrance: By extending the biotin molecule away from the surface of the labeled biomolecule, the spacer arm overcomes the steric barriers imposed by the bulky molecule, leading to an enhanced interaction between biotin and avidin.[3][4]

-

Improve Binding Affinity: Consequently, longer spacer arms generally result in a stronger binding interaction and higher sensitivity in assays.[3]

-

Enhance Solubility: Certain types of spacer arms, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, can increase the water solubility of both the biotinylation reagent and the final biotinylated molecule.[5][] This can be advantageous in preventing aggregation of labeled proteins.[5]

-

Provide Flexibility: A flexible spacer allows the biotin to orient itself optimally within the deep binding pocket of avidin, further contributing to a stable interaction.[7][8][9][10][11]

The logical relationship between spacer arm characteristics and experimental outcomes is illustrated below.

The Ethylenediamine Spacer: A Closer Look

Biotin ethylenediamine is a biotinylation reagent that features a short, flexible spacer arm terminating in a primary amine group. This terminal amine makes it particularly suited for labeling biomolecules at their carboxyl groups (e.g., on aspartate and glutamate (B1630785) residues or the C-terminus of proteins), phosphonyl groups, or carbonyl groups. The conjugation to carboxyl groups is typically achieved through a two-step reaction mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability.[12][13][14]

The diagram below illustrates how the ethylenediamine spacer facilitates the binding of a biotinylated protein to streptavidin.

Data Presentation: Comparison of Common Spacer Arms

While precise quantitative data for binding affinities can vary depending on the specific biomolecule and assay conditions, the following table summarizes the general characteristics and applications of ethylenediamine spacers in comparison to other commonly used spacer arms.

| Spacer Type | Representative Structure/Length | Key Features | Primary Applications & Considerations |

| Ethylenediamine | Biotin-NH-(CH₂)₂-NH₂ | Short, flexible, hydrophilic amine terminus. | Labeling of carboxyl, phosphonyl, and carbonyl groups via EDC/NHS chemistry.[13] Its short length may not be sufficient to overcome significant steric hindrance in all cases. |

| No Spacer (e.g., NHS-Biotin) | Biotin-NHS | ~13.5 Å | Intracellular labeling due to membrane permeability.[15] Prone to significant steric hindrance, which may reduce binding efficiency. |

| Long Chain (LC) (e.g., NHS-LC-Biotin) | Biotin-(CH₂)₅-CO-NH-(CH₂)₆-NHS | ~22.4 Å | General-purpose amine-reactive labeling with reduced steric hindrance compared to no-spacer versions. Increased hydrophobicity. |

| PEG Spacer (e.g., NHS-PEG4-Biotin) | Biotin-(PEG)₄-NHS | ~29.1 Å | Amine-reactive labeling. The hydrophilic PEG spacer increases water solubility, reduces aggregation, and minimizes non-specific binding.[5][] Often considered superior for sensitive applications.[16] |

| Cleavable Spacer (e.g., NHS-SS-Biotin) | Biotin-(spacer)-S-S-(spacer)-NHS | Variable | Allows for the release of the biotinylated molecule from avidin/streptavidin under reducing conditions. Useful for affinity purification when recovery of the target molecule is desired. |

Experimental Protocols

The following sections provide detailed methodologies for the biotinylation of a protein via its carboxyl groups using a biotin-ethylenediamine type reagent, subsequent purification, and quantification of biotin incorporation.

Protocol 1: Biotinylation of Protein Carboxyl Groups using EDC Chemistry

This protocol is adapted for a generic protein and may require optimization for specific targets.[12][13][14]

Materials:

-

Protein to be labeled (1-10 mg/mL)

-

Biotin-ethylenediamine or similar amine-terminated biotin reagent

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

(Optional but recommended) Sulfo-NHS (N-Hydroxysulfosuccinimide)

-

Reaction Buffer: Amine- and carboxylate-free buffer, e.g., 0.1 M MES, pH 4.7-6.0.

-

Quenching Buffer: e.g., 1 M Tris-HCl, pH 7.5, or 100 mM Glycine.

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Buffer Exchange: Ensure the protein sample is in an amine- and carboxylate-free buffer (e.g., MES buffer). If necessary, perform buffer exchange via dialysis or a desalting column.

-

Prepare Reagents:

-

Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10-50 mM stock solution of the biotin-ethylenediamine reagent in anhydrous DMSO.

-

Immediately before use, prepare a 10 mg/mL solution of EDC and (if used) a 20 mg/mL solution of Sulfo-NHS in the Reaction Buffer. These solutions are not stable and should be used promptly.

-

-

Reaction:

-

To your protein solution (e.g., 1 mL of a 2 mg/mL solution), add the biotin-ethylenediamine stock solution to achieve a final concentration of 1-5 mM. Mix gently.

-

(Optional) Add the Sulfo-NHS solution to the protein/biotin mixture to a final concentration of 5-10 mM.

-

Initiate the reaction by adding the EDC solution to a final concentration of 5-10 mM.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted biotin reagent and byproducts by passing the reaction mixture through a desalting column (e.g., G-25) equilibrated with a suitable storage buffer (e.g., PBS).[1] Alternatively, dialyze the sample extensively against the storage buffer.

-

Protocol 2: Affinity Purification of Biotinylated Protein

This protocol describes the capture of a biotinylated protein from a complex mixture using streptavidin-agarose beads.[4]

Materials:

-

Streptavidin-agarose beads or streptavidin magnetic beads

-

Biotinylated protein sample (from Protocol 1 or a cell lysate)

-

Binding/Wash Buffer: e.g., PBS with 0.1% Tween-20

-

Elution Buffer: Harsh, denaturing conditions are typically required (e.g., 8 M Guanidine-HCl, pH 1.5, or SDS-PAGE sample buffer and boiling).

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin bead slurry. Transfer an appropriate amount of beads (e.g., 50 µL of slurry for a small-scale pulldown) to a microcentrifuge tube.

-

Wash the beads 2-3 times with 500 µL of Binding/Wash Buffer. Pellet the beads by centrifugation or using a magnetic stand between washes.

-

-

Binding:

-

Add the biotinylated protein sample to the washed beads.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add 50-100 µL of Elution Buffer (e.g., 2X SDS-PAGE sample buffer) to the beads.

-

Boil the sample for 5-10 minutes to break the biotin-streptavidin interaction and elute the protein.

-

Pellet the beads by centrifugation, and collect the supernatant containing the purified protein for downstream analysis (e.g., Western blot).

-

Protocol 3: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the amount of biotin incorporated into a protein.[17][18]

Materials:

-

Purified biotinylated protein sample

-

HABA/Avidin solution (commercially available kits are recommended)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the solution according to the manufacturer's instructions.

-

Measure Baseline:

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

-

Measure and record the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

-

-

Measure Sample:

-

Add 100 µL of the purified biotinylated protein sample to the cuvette. Mix well.

-

Wait for the reading to stabilize (approx. 2 minutes).

-

Measure and record the absorbance at 500 nm (A₅₀₀ Sample).

-

-

Calculation:

-

Calculate the change in absorbance (ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ Sample).

-

Use the molar extinction coefficient of the HABA/avidin complex (typically ~34,000 M⁻¹cm⁻¹) and the Beer-Lambert law to calculate the concentration of biotin. The moles of biotin per mole of protein can then be determined using the protein concentration. (Note: Commercial kits provide detailed calculation formulas).

-

The overall experimental workflow is visualized below.

Conclusion

The ethylenediamine spacer, while simple in structure, plays a strategic and enabling role in the field of biotinylation. By providing a short, flexible linker, it facilitates the conjugation of biotin to carboxyl groups, expanding the repertoire of biotinylation targets beyond primary amines. More broadly, the concept of the spacer arm is fundamental to the success of biotin-avidin based technologies. Understanding the interplay between spacer length, flexibility, and hydrophilicity allows researchers to select the optimal biotinylation reagent for their specific application, thereby enhancing the sensitivity, specificity, and overall success of their experiments. This guide provides the foundational knowledge and practical protocols to effectively utilize ethylenediamine and other spacer-containing biotinylation reagents in research and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 7. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptavidin-biotin binding in the presence of a polymer spacer. A theoretical description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. apexbt.com [apexbt.com]

- 16. benchchem.com [benchchem.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. anaspec.com [anaspec.com]

Methodological & Application

Application Notes and Protocols for Protein Conjugation using N-Boc-Biotinylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent attachment of biotin (B1667282) to proteins via their carboxyl groups using N-Boc-Biotinylethylenediamine. This two-step method involves the deprotection of the biotinylating agent followed by a carbodiimide-mediated conjugation to acidic residues (aspartic and glutamic acid) on the target protein. This approach is particularly useful when modification of primary amines (lysine residues) is undesirable as it may affect the protein's biological activity or a specific binding site.

Principle of the Method

The conjugation strategy involves two key stages:

-

Boc Deprotection: The this compound has a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group must be removed to expose the reactive amine, which is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA).

-

EDC/NHS-mediated Amide Coupling: The deprotected biotinylethylenediamine, now possessing a free primary amine, is covalently linked to the carboxyl groups (-COOH) of the target protein. This is facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of the biotinylethylenediamine to form a stable amide bond. The inclusion of NHS stabilizes the activated carboxyl group by converting it to an NHS ester, which is less susceptible to hydrolysis in aqueous solution and reacts efficiently with the amine.[1]

Experimental Protocols

Materials Required

-

This compound

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Target protein in an amine-free buffer (e.g., MES or PBS, pH 6.0)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine (B1172632), pH 8.5

-

Purification column (e.g., desalting column or size-exclusion chromatography)

-

Dialysis tubing or centrifugal concentrators

-

Standard laboratory equipment (vortexer, centrifuge, pH meter, etc.)

Protocol 1: Deprotection of this compound

-

Dissolution: Dissolve this compound in dichloromethane (DCM) at a concentration of 10 mg/mL in a chemical fume hood.

-

Acid Treatment: Add an equal volume of trifluoroacetic acid (TFA) to the solution.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.

-

Solvent Removal: Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.

-

Precipitation and Washing: Precipitate the deprotected product by adding cold diethyl ether. Centrifuge to pellet the solid and discard the supernatant. Wash the pellet with cold diethyl ether two more times to remove residual TFA.

-

Drying and Storage: Dry the resulting biotinylethylenediamine trifluoroacetate (B77799) salt under vacuum. The deprotected product should be stored desiccated at -20°C.

Protocol 2: Protein Conjugation using EDC/NHS Chemistry

-

Protein Preparation: Prepare the target protein at a concentration of 1-10 mg/mL in an amine-free buffer such as 0.1 M MES, pH 6.0. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate buffer via dialysis or a desalting column.

-

Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). Also, prepare a stock solution of the deprotected biotinylethylenediamine in the Activation Buffer.

-

Activation of Protein Carboxyl Groups: Add a 10 to 50-fold molar excess of EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature with gentle mixing.

-

Conjugation Reaction: Add a 20 to 100-fold molar excess of the deprotected biotinylethylenediamine to the activated protein solution.

-

Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: Stop the reaction by adding a quenching buffer, such as hydroxylamine or Tris, to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.[1]

-

Purification: Remove excess biotinylation reagent and reaction by-products by extensive dialysis against an appropriate buffer (e.g., PBS) or by using a desalting or size-exclusion chromatography column.

Data Presentation

Table 1: Reagent Molar Ratios for Optimal Biotinylation

| Component | Molar Ratio (Reagent:Protein) | Purpose |

| EDC | 10x - 50x | Activates protein carboxyl groups. |

| NHS | 10x - 50x | Stabilizes the activated carboxyl groups. |

| Biotinylethylenediamine | 20x - 100x | Biotinylating agent that reacts with activated carboxyls. |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |

| Reaction pH | 6.0 | Optimal for EDC/NHS activation of carboxyl groups. |

| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation at 4°C can be beneficial for sensitive proteins. |

| Degree of Biotinylation | 2 - 8 biotins/protein | Highly dependent on the number of accessible carboxyl groups and reaction conditions. |

| Protein Recovery | > 85% | Dependent on the purification method used. |

Characterization of Biotinylated Protein

The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA dye binds to avidin, producing a colorimetric signal. When the biotinylated protein is added, the biotin displaces the HABA dye, causing a change in absorbance that is proportional to the amount of biotin incorporated.

Visualizations

References

Application Notes and Protocols for Surface Modification of Nanoparticles with N-Boc-Biotinylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of nanoparticles using N-Boc-Biotinylethylenediamine. This bifunctional linker enables the covalent attachment of biotin (B1667282) to nanoparticle surfaces, facilitating the subsequent binding of avidin (B1170675) or streptavidin-conjugated molecules. This powerful bio-conjugation strategy is widely employed in targeted drug delivery, diagnostics, and various bio-assays.[1][2] The protocols provided herein cover the initial conjugation of the linker to carboxylated nanoparticles, the deprotection of the Boc group, and the characterization of the resulting biotinylated nanoparticles.

I. Introduction to this compound in Nanoparticle Functionalization

This compound is a versatile linker molecule featuring a terminal biotin moiety for avidin/streptavidin recognition, and a Boc-protected amine. The protected amine allows for a two-step conjugation process. First, the free amine end of the ethylenediamine (B42938) spacer can be reacted with activated carboxyl groups on the nanoparticle surface. Subsequently, the tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to expose a primary amine. This newly exposed amine can then be used for further functionalization if desired, or the nanoparticle is ready for biotin-mediated targeting.

The biotin-avidin interaction is one of the strongest known non-covalent interactions in nature, making it an ideal tool for attaching proteins, antibodies, or nucleic acids to nanoparticles with high specificity and stability.[1][2] Biotinylated nanoparticles are extensively used to target cancer cells, which often overexpress biotin receptors.[3]

II. Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol details the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.

Materials:

-

Carboxylated nanoparticles (e.g., PLGA, silica, or magnetic nanoparticles)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysulfosuccinimide (sulfo-NHS)

-

Activation/Coupling Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

-

Washing/Storage Buffer: Phosphate-buffered saline (PBS, pH 7.4)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

-

Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

-

Nanoparticle Preparation:

-

Wash the carboxylated nanoparticles three times with the Activation/Coupling Buffer to remove any preservatives or storage buffers.

-

Use centrifugation or magnetic separation to pellet the nanoparticles between washes.

-

After the final wash, resuspend the nanoparticles in the Activation/Coupling Buffer to a concentration of 10 mg/mL.

-

-

Activation of Carboxyl Groups:

-

To 1 mL of the nanoparticle suspension, add EDC to a final concentration of 10 mM and sulfo-NHS to a final concentration of 25 mM.

-

Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

-

-

Conjugation Reaction:

-

Dissolve this compound in the Activation/Coupling Buffer to a concentration of 20 mM.

-

Add the this compound solution to the activated nanoparticle suspension. A 100-fold molar excess of the linker relative to the estimated surface carboxyl groups is recommended as a starting point.

-

Allow the reaction to proceed for 4 hours at room temperature with continuous mixing.

-

-

Quenching and Purification:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.

-

Purify the Boc-biotin-functionalized nanoparticles by repeated centrifugation and resuspension in PBS.

-

Perform at least three wash cycles to ensure the complete removal of excess reagents.

-

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group from the surface-conjugated linker to expose the terminal primary amine of the biotin moiety.

Materials:

-

Boc-biotin-functionalized nanoparticles

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Washing/Storage Buffer: Phosphate-buffered saline (PBS, pH 7.4)

-

Neutralization Buffer: 0.1 M Sodium Bicarbonate solution

-

Centrifugal filter units

Procedure:

-

Drying the Nanoparticles:

-

Lyophilize or carefully dry the Boc-biotin-functionalized nanoparticles to remove any residual water.

-

-

Deprotection Reaction:

-

Resuspend the dried nanoparticles in the Deprotection Solution.

-

Incubate for 1 hour at room temperature with gentle stirring.[4]

-

-

Purification and Neutralization:

-

Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

-

Wash the resulting biotinylated nanoparticles three times with PBS to remove residual acid and byproducts.

-

After the final wash, resuspend the nanoparticles in the Neutralization Buffer and incubate for 15 minutes.

-

Wash the nanoparticles three more times with PBS.

-

-

Final Resuspension:

-

Resuspend the purified biotinylated nanoparticles in the desired buffer for storage or downstream applications.

-

III. Characterization of Biotinylated Nanoparticles

Protocol 3: Quantification of Surface Biotin using the HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to quantify the amount of biotin on the nanoparticle surface. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[5][6][7][8]

Materials:

-

Biotinylated nanoparticles

-

HABA/Avidin Premix

-

Biotin standards

-

Phosphate-buffered saline (PBS, pH 7.0)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

-

Prepare a Biotin Standard Curve:

-

Prepare a series of biotin solutions of known concentrations in PBS.

-

-

HABA/Avidin Solution Preparation:

-

Reconstitute the HABA/Avidin Premix in PBS according to the manufacturer's instructions.

-

-

Assay:

-

In a cuvette or microplate well, add the HABA/Avidin solution.

-

Measure the initial absorbance at 500 nm.

-

Add a known amount of the biotinylated nanoparticle suspension or biotin standard to the HABA/Avidin solution and mix well.

-

Incubate for 5 minutes at room temperature.

-

Measure the final absorbance at 500 nm.

-

-

Calculation:

-

Calculate the change in absorbance for the standards and the nanoparticle sample.

-

Plot the change in absorbance versus the biotin concentration for the standards to generate a standard curve.

-

Determine the biotin concentration of the nanoparticle sample using the standard curve.

-

Protocol 4: Assessment of Streptavidin Binding Capacity

This protocol assesses the functionality of the surface-biotin groups by measuring the binding of streptavidin-conjugated fluorescent probes.

Materials:

-

Biotinylated nanoparticles

-

Streptavidin-FITC (or other fluorescently labeled streptavidin)

-

Phosphate-buffered saline (PBS, pH 7.4) with 1% BSA (Blocking Buffer)

-

Fluorometer or flow cytometer

Procedure:

-

Blocking:

-

Resuspend the biotinylated nanoparticles in Blocking Buffer and incubate for 30 minutes at room temperature to minimize non-specific binding.

-

-

Streptavidin Binding:

-

Add a known concentration of streptavidin-FITC to the blocked nanoparticle suspension.

-

Incubate for 1 hour at room temperature in the dark with gentle mixing.

-

-

Washing:

-